molecular formula C10H14N2O B14477823 2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide CAS No. 72877-59-9

2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide

Cat. No.: B14477823
CAS No.: 72877-59-9
M. Wt: 178.23 g/mol
InChI Key: ZWGJANDKRQQAAL-WQLSENKSSA-N
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Description

2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide is a chemical compound known for its unique structure and properties. This compound features a pyridine ring attached to a methylene group, which is further connected to a propanamine N-oxide moiety. The presence of the N-oxide functional group imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide typically involves the condensation of 2-methylpropanamine with 2-pyridinecarboxaldehyde, followed by oxidation. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized to form more complex oxides.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the methylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and complex oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide exerts its effects involves interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-(2-pyridinylmethylene)-2-propanamine: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.

    2-Pyridinylmethylene-2-propanamine N-oxide: Similar structure but without the methyl group, affecting its overall properties.

    N-(2-Pyridinylmethylene)-2-propanamine N-oxide: Lacks the methyl group on the amine, leading to variations in its chemical behavior.

Uniqueness

2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide is unique due to the presence of both the N-oxide and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

72877-59-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-tert-butyl-1-pyridin-2-ylmethanimine oxide

InChI

InChI=1S/C10H14N2O/c1-10(2,3)12(13)8-9-6-4-5-7-11-9/h4-8H,1-3H3/b12-8-

InChI Key

ZWGJANDKRQQAAL-WQLSENKSSA-N

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=CC=CC=N1)/[O-]

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=CC=N1)[O-]

Origin of Product

United States

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